molecular formula C6H9ClN2O B13311617 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol

2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Cat. No.: B13311617
M. Wt: 160.60 g/mol
InChI Key: VHDMMDFSLNXCSA-UHFFFAOYSA-N
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Description

2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chloro group at the 4-position and a methyl group at the 1-position of the pyrazole ring, with an ethan-1-ol substituent at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with ethylene oxide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the pyrazole nitrogen on the ethylene oxide, leading to the formation of the ethan-1-ol substituent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) under appropriate conditions.

Major Products Formed

    Oxidation: 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethanal or 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethanoic acid.

    Reduction: 2-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol.

    Substitution: 2-(4-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-ol or 2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol.

Scientific Research Applications

2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the pyrazole ring can influence the binding affinity and specificity of the compound towards its targets. The ethan-1-ol group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-1H-pyrazol-5-yl)ethan-1-ol
  • 2-(4-Methyl-1H-pyrazol-5-yl)ethan-1-ol
  • 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)ethan-1-ol

Uniqueness

2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and methyl groups provides a distinct electronic environment that can affect the compound’s interactions with molecular targets and its overall stability.

Properties

Molecular Formula

C6H9ClN2O

Molecular Weight

160.60 g/mol

IUPAC Name

2-(4-chloro-2-methylpyrazol-3-yl)ethanol

InChI

InChI=1S/C6H9ClN2O/c1-9-6(2-3-10)5(7)4-8-9/h4,10H,2-3H2,1H3

InChI Key

VHDMMDFSLNXCSA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Cl)CCO

Origin of Product

United States

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